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Abstract
3-Fluoroisonicotinaldehyde, a fluorinated pyridine derivative, is a versatile building block in

medicinal chemistry and materials science. Its reactivity is characterized by the interplay of the

electron-withdrawing fluorine atom and the formyl group on the pyridine ring. This guide

provides a comprehensive overview of the reactivity of 3-fluoroisonicotinaldehyde, including

its physical and chemical properties, typical reactions, and its application in the synthesis of

bioactive molecules. Detailed experimental protocols and quantitative data are presented to

facilitate its use in research and development.

Introduction
3-Fluoroisonicotinaldehyde, also known as 3-fluoro-4-formylpyridine, is a heterocyclic

aldehyde with the chemical formula C₆H₄FNO.[1][2] The presence of a fluorine atom at the 3-

position and a formyl group at the 4-position of the pyridine ring imparts unique electronic

properties to the molecule, making it a valuable intermediate in organic synthesis. The fluorine

atom acts as a weak directing group and can influence the regioselectivity of further

functionalization. The aldehyde group serves as a versatile handle for a wide range of chemical

transformations, including nucleophilic additions, condensations, and reductive aminations.

This guide aims to provide a detailed technical overview of the reactivity profile of 3-
fluoroisonicotinaldehyde for its effective utilization in drug discovery and materials science.
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Physicochemical Properties
A summary of the key physicochemical properties of 3-fluoroisonicotinaldehyde is presented

in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Property Value Reference

CAS Number 40273-47-0 [1]

Molecular Formula C₆H₄FNO [1][2]

Molecular Weight 125.10 g/mol [1][2]

Appearance Light yellow to yellow liquid [1]

Boiling Point 70 °C at 25 mmHg [1]

Density 1.2550 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.5170 [1]

Flash Point 153 °F [1]

pKa (Predicted) 0.84 ± 0.18 [1]

Reactivity Profile
The reactivity of 3-fluoroisonicotinaldehyde is governed by two main functional groups: the

aldehyde and the fluorinated pyridine ring.

Reactions of the Aldehyde Group
The formyl group is a highly reactive site for nucleophilic attack and condensation reactions.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. 3-
Fluoroisonicotinaldehyde can react with phosphorus ylides to yield 3-fluoro-4-vinylpyridine

derivatives. The reaction typically proceeds under mild conditions and gives good yields.

Experimental Protocol: General Procedure for Wittig Reaction
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A general protocol for the Wittig reaction involves the in-situ generation of the phosphorus ylide

by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.

Phosphonium Salt Preparation: Triphenylphosphine is reacted with an appropriate alkyl

halide to form the corresponding phosphonium salt.

Ylide Formation: The phosphonium salt is suspended in a suitable solvent (e.g., THF, Et₂O)

and treated with a strong base (e.g., n-BuLi, t-BuOK) at low temperature to generate the

ylide.

Reaction with Aldehyde: 3-Fluoroisonicotinaldehyde, dissolved in the same solvent, is

added to the ylide solution. The reaction mixture is typically stirred at room temperature until

completion.

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude

product is then purified by chromatography to remove the triphenylphosphine oxide

byproduct.[3][4][5][6][7]

Logical Workflow for a General Wittig Reaction
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Caption: General workflow of the Wittig reaction with 3-fluoroisonicotinaldehyde.

3-Fluoroisonicotinaldehyde can participate in aldol condensation reactions with ketones or

other enolizable carbonyl compounds in the presence of a base or acid catalyst. This reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1302963?utm_src=pdf-body
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/6%3A_The_Wittig_Reaction_(Experiment)
https://web.mnstate.edu/jasperse/chem365/wittig.doc.pdf
https://www.sciepub.com/portal/downloads?doi=10.12691/wjce-4-5-2&filename=wjce-4-5-2.pdf
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2020%20-%20Wittig_2017.pdf
https://commonorganicchemistry.com/Rxn_Pages/Wittig/Wittig_Index.htm
https://www.benchchem.com/product/b1302963?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302963?utm_src=pdf-body
https://www.benchchem.com/product/b1302963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


leads to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to

yield α,β-unsaturated carbonyl compounds.[8][9][10][11]

Experimental Protocol: General Procedure for Aldol Condensation

A solution of 3-fluoroisonicotinaldehyde and a ketone (e.g., acetone, acetophenone) in a

suitable solvent (e.g., ethanol, water) is treated with a catalytic amount of a base (e.g.,

NaOH, KOH) or acid.

The reaction mixture is stirred at room temperature or heated to drive the condensation.

The progress of the reaction is monitored by TLC.

Upon completion, the product is isolated by filtration or extraction and purified by

recrystallization or chromatography.

Reaction Scheme for Aldol Condensation
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Caption: General pathway for the base-catalyzed aldol condensation.

Reductive amination is a versatile method to synthesize amines from carbonyl compounds. 3-
Fluoroisonicotinaldehyde can be reacted with primary or secondary amines to form an

intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[12]

[13][14][15][16]

Experimental Protocol: General Procedure for Reductive Amination
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3-Fluoroisonicotinaldehyde and the desired amine are dissolved in a suitable solvent (e.g.,

methanol, dichloroethane).

A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride

(NaBH₃CN), or sodium triacetoxyborohydride [NaB(OAc)₃H], is added to the mixture.

The reaction is stirred at room temperature until the starting material is consumed.

The reaction is quenched, and the product amine is isolated and purified.

Workflow for Reductive Amination
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Caption: General workflow for the reductive amination of 3-fluoroisonicotinaldehyde.

Reactions of the Fluorinated Pyridine Ring
The fluorine atom at the 3-position can undergo nucleophilic aromatic substitution (SₙAr),

although this is generally less facile than for pyridines with electron-withdrawing groups at the

ortho or para positions to the leaving group. The reactivity of the C-F bond towards nucleophilic

displacement is an area for further investigation.

Applications in Synthesis
3-Fluoroisonicotinaldehyde is a key intermediate in the synthesis of various high-value

compounds, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Bioactive Molecules
The unique substitution pattern of 3-fluoroisonicotinaldehyde makes it an attractive starting

material for the synthesis of kinase inhibitors and other therapeutic agents. The pyrazolo[3,4-

b]pyridine scaffold, which can be constructed from intermediates derived from 3-
fluoroisonicotinaldehyde, is a common core in many kinase inhibitors.[17][18][19][20][21]
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Illustrative Synthetic Pathway to a Kinase Inhibitor Core

3-Fluoroisonicotinaldehyde Condensation with Hydrazine derivative Hydrazone Intermediate Cyclization Pyrazolopyridine Core Further Functionalization Kinase Inhibitor

Click to download full resolution via product page

Caption: A potential synthetic route to kinase inhibitors from 3-fluoroisonicotinaldehyde.

Spectroscopic Data
While a comprehensive set of spectroscopic data for a wide range of derivatives is not readily

available in the public domain, general characteristics can be inferred.

¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-

10.5 ppm). The aromatic protons on the pyridine ring will show characteristic splitting

patterns influenced by the fluorine and formyl substituents.

¹³C NMR: The carbonyl carbon of the aldehyde is observed in the range of δ 185-200 ppm.

The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR: A singlet or a multiplet depending on the neighboring protons will be observed for

the fluorine atom.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the

aldehyde will be present around 1700 cm⁻¹.

Conclusion
3-Fluoroisonicotinaldehyde is a reactive and versatile chemical intermediate with significant

potential in organic synthesis. Its reactivity is dominated by the chemistry of the aldehyde

functional group, which allows for a wide array of transformations to build molecular complexity.

While the nucleophilic substitution of the fluorine atom is less explored, it presents an

opportunity for the development of novel synthetic methodologies. The applications of this

compound in the synthesis of bioactive molecules, particularly kinase inhibitors, highlight its

importance in drug discovery. This guide provides a foundational understanding of its reactivity

and serves as a valuable resource for chemists in academia and industry. Further research into
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the reaction scope and development of detailed synthetic protocols will continue to expand the

utility of this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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